Pyrrolidine, 1-(1-oxo-2-butenyl)-

CAS No.: 51944-65-1

Cat. No.: VC20175240

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51944-65-1 |

|---|---|

| Molecular Formula | C8H13NO |

| Molecular Weight | 139.19 g/mol |

| IUPAC Name | (E)-1-pyrrolidin-1-ylbut-2-en-1-one |

| Standard InChI | InChI=1S/C8H13NO/c1-2-5-8(10)9-6-3-4-7-9/h2,5H,3-4,6-7H2,1H3/b5-2+ |

| Standard InChI Key | MMSZAOIJVLACFN-GORDUTHDSA-N |

| Isomeric SMILES | C/C=C/C(=O)N1CCCC1 |

| Canonical SMILES | CC=CC(=O)N1CCCC1 |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

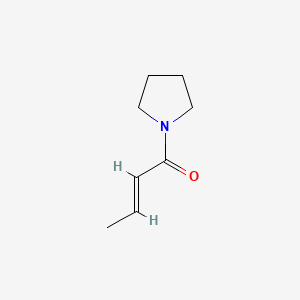

Pyrrolidine, 1-(1-oxo-2-butenyl)-, systematically named (E)-1-pyrrolidin-1-ylbut-2-en-1-one, features a five-membered pyrrolidine ring (a saturated nitrogen heterocycle) linked to a trans-configured α,β-unsaturated ketone group (Fig. 1). The E configuration of the double bond in the butenyl chain is critical for its reactivity in cycloaddition and conjugate addition reactions . The pyrrolidine nitrogen contributes to the molecule's basicity (pKa ~10–11), while the ketone group enhances electrophilicity at the β-carbon.

Key Physicochemical Parameters

Table 1 summarizes the compound’s essential properties derived from experimental data :

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₃NO |

| Molecular Weight | 139.195 g/mol |

| Density | 1.011 g/cm³ |

| Boiling Point | 271.4°C at 760 mmHg |

| Flash Point | 123.2°C |

| LogP (Partition Coefficient) | 1.12 |

| Refractive Index | 1.5 |

| HS Code | 2933990090 (Heterocyclic N-compounds) |

The moderate LogP value indicates balanced lipophilicity, suggesting potential membrane permeability in biological systems . The high boiling point reflects strong intermolecular interactions, likely due to dipole-dipole forces from the polar amide-like structure.

Synthetic Methodologies

1,3-Dipolar Cycloaddition Approaches

The pyrrolidine scaffold is frequently synthesized via 1,3-dipolar cycloaddition between azomethine ylides and α,β-unsaturated carbonyl compounds . For Pyrrolidine, 1-(1-oxo-2-butenyl)-, this method involves the reaction of a pyrrolidine-derived ylide with an appropriate dipolarophile. The stereochemical outcome depends on the ylide’s geometry and the dipolarophile’s substitution pattern, often yielding trans products due to suprafacial addition .

Enolate Addition to α,β-Unsaturated Carbonyls

A stereoselective route reported by Feringa and Jansen utilizes the lithium enolate of 1-(1-oxo-2-butenyl)pyrrolidine reacting with ethyl (E)-2-butenoate in tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA) at −78°C. This method achieves syn-selective 1,4-addition (syn/anti ratio up to 100:0) due to the bulky pyrrolidine directing facial selectivity (Fig. 2). The reaction mechanism proceeds through a chelated transition state, where the enolate’s lithium ion coordinates with the carbonyl oxygen, stabilizing the syn-adduct .

Representative Synthetic Procedure :

-

Enolate Formation: 1-(1-oxo-2-butenyl)pyrrolidine (1.5 mmol) is treated with lithium diisopropylamide (LDA) in THF/HMPA (1:1) at −78°C.

-

Conjugate Addition: Ethyl (E)-2-butenoate (0.75 mmol) is added dropwise, and the mixture is stirred for 2 hours.

-

Workup: Quenching with aqueous NH₄Cl yields the syn-adduct, ethyl (3R,4S)-3-methyl-5-oxo-5-(1-pyrrolidinyl)-4-vinylpentanoate**, in >90% yield.

Applications in Organic Synthesis and Drug Discovery

Building Block for Biologically Active Molecules

The pyrrolidine ring’s pseudorotation capability and sp³-hybridized nitrogen make it a privileged scaffold in medicinal chemistry . Pyrrolidine, 1-(1-oxo-2-butenyl)-, serves as a precursor for:

-

Spirocyclic Compounds: Used in histone deacetylase (HDAC) inhibitors for cancer therapy . For example, spiro[pyrrolidine-3,3′-oxindoles] derived from similar precursors exhibit nanomolar activity against breast cancer cell lines .

-

Glycine Transporter 1 (GlyT1) Inhibitors: Analogues with fluorophenyl substituents on the pyrrolidine ring show potent GlyT1 inhibition (Ki = 0.001 μM) and low P-glycoprotein efflux, enhancing blood-brain barrier penetration .

Stereochemical Influence on Bioactivity

The compound’s stereogenic centers (C3 and C4) enable enantioselective interactions with biological targets. For instance, 3,4-cis-substituted pyrrolidines exhibit higher binding affinity to HDAC2 due to optimal spatial alignment with the enzyme’s active site . Modifications at the butenyl ketone moiety (e.g., aryl substitution) further modulate potency and metabolic stability .

Regulatory and Industrial Considerations

Tariff and Trade Classification

Under HS Code 2933990090, Pyrrolidine, 1-(1-oxo-2-butenyl)-, is classified as a nitrogen heterocycle with a 6.5% Most Favored Nation (MFN) tariff and 13% VAT rebate rate . Its industrial production is subject to regulations on hazardous reagents (e.g., HMPA), necessitating closed-system processing.

Future Directions and Research Opportunities

-

Biological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.

-

Asymmetric Synthesis: Development of catalytic enantioselective methods to access non-racemic pyrrolidine derivatives.

-

Computational Modeling: Molecular dynamics simulations to predict binding modes with therapeutic targets like HDAC2 or GlyT1.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume